PPQ2+ Induces a Novel Unsymmetric Calix[6]arene Conformation Not Achievable with Monocationic Phen+
In single-crystal X-ray structures of p-sulfonatocalix[6]arene (C6AS) complexes, PPQ2+ drives the host into an unprecedented unsymmetric up-down double partial cone conformation. Quantitatively, the axes of the up and down cavities form an angle of 54.12°, in contrast to the parallel cavity axes maintained in the centrosymmetric conformation observed with 1,10-phenanthrolinium (Phen+) guest [1]. The trans sulfonate S···S distances in the PPQ2+-bound host are distinct (12.388 Å vs. 7.958 Å), further quantitating the asymmetry, whereas Phen+ yields a symmetric cavity arrangement [1].
| Evidence Dimension | Host cavity axis angle (unsymmetry of calixarene conformation) |
|---|---|
| Target Compound Data | 54.12° angle between up and down cavity axes; S···S distances: 12.388 Å and 7.958 Å |
| Comparator Or Baseline | 1,10-Phenanthrolinium (Phen+): parallel cavity axes (centrosymmetric conformation) |
| Quantified Difference | Target induces 54.12° angular distortion vs. 0° (parallel) for Phen+; S···S asymmetry unique to PPQ2+ |
| Conditions | Single-crystal X-ray diffraction of solid-state inclusion complexes with p-sulfonatocalix[6]arene |
Why This Matters
Procurement of PPQ2+ is mandatory when the research objective requires templating an unsymmetric host conformation; Phen+ or other monocations cannot replicate this stereochemical outcome, directly impacting crystal packing topology and potential cavity-based separation or sensing performance.
- [1] Liu, Y.; Li, Q.; Guo, D.-S.; Chen, K. Polymeric Capsules and Honeycomb Aggregates Formed by p-Sulfonatocalix[6]arene with Phenanthrolinium Compounds. Cryst. Growth Des. 2007, 7 (9), 1672–1675. View Source
